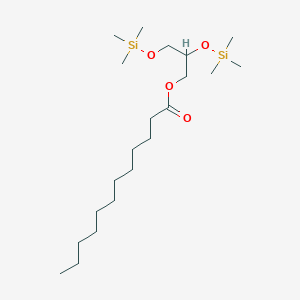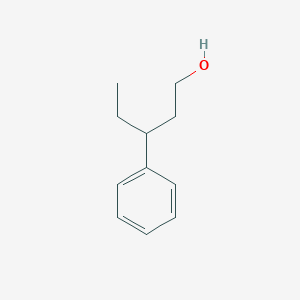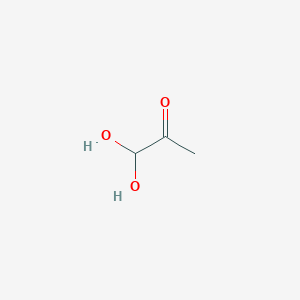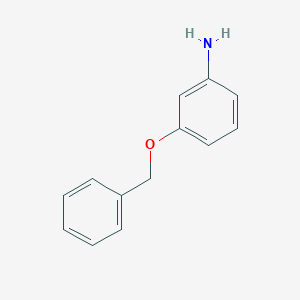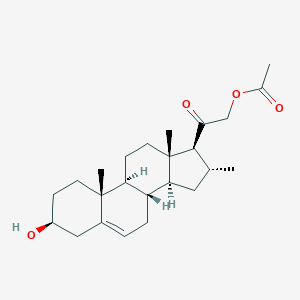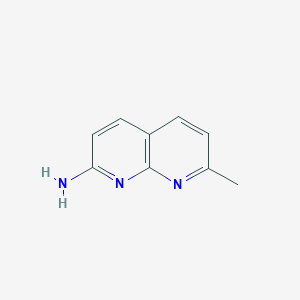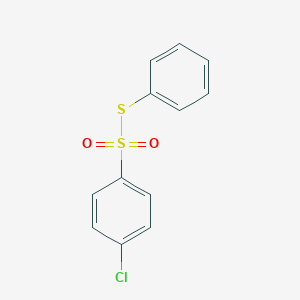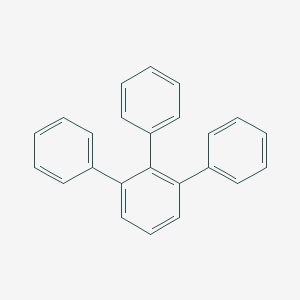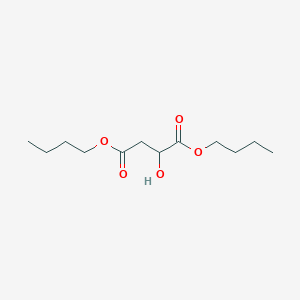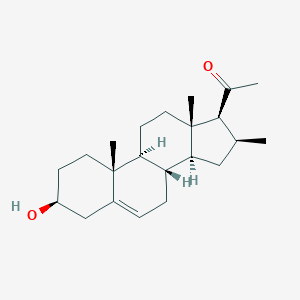
sulfanylidenezinc
描述
Zinc sulfide is an inorganic compound with the chemical formula ZnS. It is the main form of zinc found in nature, primarily occurring as the mineral sphalerite. Zinc sulfide is known for its luminescent properties and is widely used in various applications, including pigments, optical materials, and phosphorescent products .
Synthetic Routes and Reaction Conditions:
Hydrothermal/Solvothermal Method: Zinc sulfide nanostructures can be synthesized by reacting zinc nitrate with a thio Schiff base ligand in ethanol and water solvents.
Solid-State Reaction: Zinc sulfide nanoparticles can be prepared by reacting zinc acetate with thioacetamide at temperatures ranging from room temperature to 300°C.
Industrial Production Methods:
Chemical Vapor Deposition: This method involves the reaction of zinc vapor with hydrogen sulfide gas to produce zinc sulfide.
Precipitation Method: Zinc sulfide can be precipitated by mixing solutions of zinc salts (e.g., zinc sulfate) with hydrogen sulfide gas.
Types of Reactions:
Oxidation: Zinc sulfide can be oxidized to zinc oxide and sulfur dioxide when heated in the presence of oxygen.
Reduction: Zinc sulfide can be reduced to metallic zinc and hydrogen sulfide gas when reacted with reducing agents like hydrogen gas.
Substitution: Zinc sulfide can undergo substitution reactions with halogens to form zinc halides and sulfur.
Common Reagents and Conditions:
Oxidation: Requires oxygen or other oxidizing agents and elevated temperatures.
Reduction: Involves reducing agents such as hydrogen gas and high temperatures.
Substitution: Utilizes halogens like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Zinc oxide and sulfur dioxide.
Reduction: Metallic zinc and hydrogen sulfide gas.
Substitution: Zinc halides and sulfur.
作用机制
Target of Action
Zinc Sulfide (ZnS) is an inorganic compound that is widely used in various industries due to its unique properties . The primary targets of ZnS are the optical and electronic devices where it is used as a luminescent material . It is also used in the biomedical field for its antimicrobial properties .
Mode of Action
ZnS interacts with its targets by exhibiting strong phosphorescence when a suitable activator is added . This phenomenon is used in many applications, from cathode ray tubes through X-ray screens to glow-in-the-dark products . When silver is used as an activator, the resulting color is bright blue, with a maximum at 450 nanometers. Using manganese yields an orange-red color at around 590 nanometers .
Biochemical Pathways
It has been found to have antibacterial properties and can reduce bacterial biofilm formation . This suggests that ZnS may interact with the biochemical pathways in bacteria, affecting their growth and survival .
Result of Action
The primary result of ZnS action is its luminescent properties, which are utilized in various optical and electronic devices . In the biomedical field, ZnS has been found to have antibacterial properties and can reduce bacterial biofilm formation , potentially leading to new treatments for bacterial infections.
Action Environment
The action of ZnS can be influenced by environmental factors. For instance, ZnS is insoluble in water and denser than water . This means it can easily penetrate the soil to contaminate groundwater and nearby waterways . Therefore, immediate steps should be taken to limit its spread to the environment .
生化分析
Biochemical Properties
Zinc sulfide participates in biochemical reactions, particularly in the formation of zinc sulfide nanoparticles. The process involves the reaction of zinc sulfide under acidic conditions with N,N-dimethyl-p-phenylenediamine and ferric chloride
Molecular Mechanism
The molecular mechanism of zinc sulfide’s action involves its reaction with other compounds under specific conditions. For instance, in the presence of N,N-dimethyl-p-phenylenediamine and ferric chloride, zinc sulfide reacts to form zinc sulfide nanoparticles
Temporal Effects in Laboratory Settings
In laboratory settings, zinc sulfide demonstrates stability over time. It is used in the synthesis of nanoparticles, indicating its resistance to degradation
科学研究应用
Zinc sulfide has a wide range of applications in scientific research:
相似化合物的比较
- Zinc oxide (ZnO)
- Zinc selenide (ZnSe)
- Cadmium sulfide (CdS)
- Mercury sulfide (HgS)
Zinc sulfide’s versatility and unique properties make it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
sulfanylidenezinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/S.Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPCGCOKHWGKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318257 | |
| Record name | Zinc blende | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-brown to black mineral; [Merck Index] Reddish-brown odorless powder; Negligible solubility in water; [Olin Brass MSDS] | |
| Record name | Sphalerite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21745 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12169-28-7, 1314-98-3, 12138-06-6 | |
| Record name | Zinc blende | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12169-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Wurtzite (ZnS) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012138066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sphalerite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012169287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc blende | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and weight of zinc sulfide?
A1: Zinc sulfide has the molecular formula ZnS [, , , , , ]. Its molecular weight is 97.474 g/mol [, , , , , ].
Q2: What are some key spectroscopic characteristics of zinc sulfide?
A2: Zinc sulfide displays strong absorption in the UV region, with a bulk absorption peak around 340.6 nm, corresponding to a band gap of 3.65 eV []. Doping with elements like manganese can lead to characteristic emission peaks, such as the orange fluorescence observed in manganese-doped zinc sulfide nanoparticles under UV irradiation [].
Q3: What crystal structures does zinc sulfide commonly exhibit?
A3: Zinc sulfide exists in two main crystalline forms: the cubic zinc blende structure (also known as sphalerite) and the hexagonal wurtzite structure [, , , , ]. The specific synthesis conditions can influence which structure predominates [, , , ].
Q4: What are some key applications of zinc sulfide?
A4: Zinc sulfide finds applications in diverse fields, including:
- Optoelectronics: Due to its wide band gap, zinc sulfide is utilized in blue light-emitting diodes, electroluminescent devices, and photovoltaic devices [, , ].
- Anti-reflection coatings: Its suitable refractive index makes it useful as an anti-reflection coating for solar cells and other optical components [, , ].
- Pigments: Zinc sulfide, both in pure form and as lithopone (mixed with barium sulfate), serves as a white pigment in paints, plastics, and fillers [].
- Biomedical Applications: Zinc sulfide nanoparticles, particularly when doped with manganese, have shown promise as fluorescent probes for tumor targeting and imaging in vivo [].
Q5: How does the performance of zinc sulfide as an anti-reflection coating vary?
A5: The effectiveness of zinc sulfide as an anti-reflection coating can be tailored by controlling factors such as the deposition method, film thickness, and doping [, , ]. For instance, varying the molar concentration of thiourea during chemical bath deposition can significantly influence the reflectance and refractive index of the resulting zinc sulfide film [].
Q6: Can zinc sulfide be used in high-temperature applications?
A7: While zinc sulfide exhibits desirable optical properties for various applications, its relatively low thermochemical stability in the presence of oxygen at high temperatures can be a limiting factor []. For example, sintering zinc sulfide to produce optical ceramics typically requires controlled atmospheres (vacuum or inert gas) to prevent oxidation [].
Q7: Does zinc sulfide exhibit catalytic activity?
A8: Yes, zinc sulfide can act as a photocatalyst. For example, it can catalyze the photoreduction of carbon dioxide to formate in the presence of a reducing agent like 2,5-dihydrofuran under UV irradiation [].
Q8: What factors influence the photocatalytic activity of zinc sulfide?
A9: The photocatalytic efficiency of zinc sulfide depends on factors such as the particle size, surface area, crystal structure, and the presence of dopants [, , , , ]. Modifications like doping with copper can enhance its photocatalytic activity in the degradation of organic pollutants like nitramine explosives [].
Q9: What methods are commonly employed for synthesizing zinc sulfide?
A9: Zinc sulfide can be synthesized through various methods, including:
- Precipitation: This involves reacting a soluble zinc salt (e.g., zinc sulfate, zinc acetate) with a sulfide source (e.g., sodium sulfide, thiourea) in an aqueous solution [, , , ].
- Chemical Vapor Deposition (CVD): This technique involves reacting zinc vapor with hydrogen sulfide at elevated temperatures to deposit zinc sulfide films on a substrate [].
- Hydrothermal Synthesis: This method utilizes high pressure and temperature in an aqueous environment to promote the formation of crystalline zinc sulfide nanostructures [].
Q10: How can the properties of zinc sulfide be modified for specific applications?
A10: The properties of zinc sulfide can be tuned through various strategies:
- Doping: Introducing impurities like manganese, copper, or erbium into the zinc sulfide lattice can alter its optical and electronic properties [, , , , , ].
- Nanostructuring: Controlling the size and morphology of zinc sulfide particles, such as synthesizing nanoparticles or nanowires, can enhance its surface area and influence its catalytic and optical properties [, , , , ].
- Surface Modification: Modifying the surface of zinc sulfide with organic molecules or polymers can improve its solubility, biocompatibility, and enable its conjugation to other molecules for specific applications [, , ].
Q11: What environmental concerns are associated with zinc sulfide?
A12: While zinc sulfide itself is generally considered to have low toxicity, some synthesis methods and applications may involve the use or generation of hazardous substances [, , , ]. For instance, traditional methods for producing zinc sulfide pigments often use hydrogen sulfide, a toxic gas [].
Q12: How can the environmental impact of zinc sulfide be minimized?
A12: Several approaches can help minimize the environmental footprint of zinc sulfide production and use:
- Green Synthesis Methods: Employing environmentally benign synthesis routes, such as using plant extracts as reducing agents, can reduce the use of harsh chemicals [].
- Recycling and Waste Management: Implementing efficient recycling and waste management strategies for zinc sulfide-containing materials can prevent their release into the environment and conserve resources [].
Q13: What are some alternatives to zinc sulfide in its various applications?
A13: The choice of alternatives to zinc sulfide depends on the specific application. Some potential substitutes include:
- Titanium dioxide: Widely used as a white pigment and in photocatalysis, offering advantages in terms of brightness and photocatalytic activity [].
- Zinc oxide: Similar properties to zinc sulfide, often used in sunscreens, cosmetics, and as an anti-reflection coating [].
Q14: What are some promising areas of research in zinc sulfide?
A14: Current research on zinc sulfide focuses on:
- Developing more efficient and environmentally friendly synthesis methods for nanostructured zinc sulfide [, , , , ].
- Exploring the potential of zinc sulfide in energy-related applications, such as photocatalytic hydrogen production and solar cells [, , ].
- Advancing the use of zinc sulfide-based quantum dots for bioimaging and sensing applications [, ].
- Investigating the use of zinc sulfide in combination with other materials to create novel composites with enhanced properties [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




